Cas no 74346-74-0 (Benzamide, N-[(acetylamino)thioxomethyl]-)

Benzamide, N-[(acetylamino)thioxomethyl]- structure
74346-74-0 structure
Product Name:Benzamide, N-[(acetylamino)thioxomethyl]-
CAS No:74346-74-0
MF:C10H10N2O2S
MW:222.263600826263
CID:1771000
PubChem ID:12638206
Update Time:2025-04-21

Benzamide, N-[(acetylamino)thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[(acetylamino)thioxomethyl]-
    • N-(acetylcarbamothioyl)benzamide
    • 1-Acetyl-3-benzoyl-thiourea
    • DTXSID30505255
    • 74346-74-0
    • Inchi: 1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15)
    • InChI Key: USVZDTCAKKVGIZ-UHFFFAOYSA-N
    • SMILES: S=C(NC(C)=O)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 222.04629874g/mol
  • Monoisotopic Mass: 222.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 90.3Ų
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